1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone is an organic compound with a complex structure that includes multiple aromatic rings and a central acetone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives with acetone, followed by further functionalization to introduce the 4-methylphenylpropyl groups. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings can participate in π-π interactions, while the acetone moiety can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A diketone with similar aromatic structures but different functional groups.
1,3-Bis(4-methylphenyl)-2-propen-1-one: Another compound with similar aromatic rings but different connectivity and functional groups.
Uniqueness
1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone is unique due to its specific arrangement of aromatic rings and the presence of the 4-methylphenylpropyl groups
Eigenschaften
CAS-Nummer |
859056-00-1 |
---|---|
Molekularformel |
C35H38O |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
1,3-bis[4-[3-(4-methylphenyl)propyl]phenyl]propan-2-one |
InChI |
InChI=1S/C35H38O/c1-27-9-13-29(14-10-27)5-3-7-31-17-21-33(22-18-31)25-35(36)26-34-23-19-32(20-24-34)8-4-6-30-15-11-28(2)12-16-30/h9-24H,3-8,25-26H2,1-2H3 |
InChI-Schlüssel |
OZVXWSBZEUEGCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCCC2=CC=C(C=C2)CC(=O)CC3=CC=C(C=C3)CCCC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.